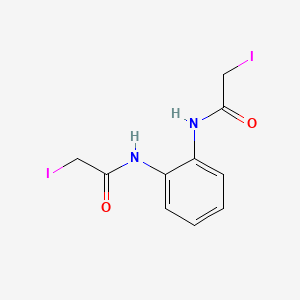

Acetamide, N,N'-1,2-phenylenebis(2-iodo-

Description

Properties

CAS No. |

64381-85-7 |

|---|---|

Molecular Formula |

C10H10I2N2O2 |

Molecular Weight |

444.01 g/mol |

IUPAC Name |

2-iodo-N-[2-[(2-iodoacetyl)amino]phenyl]acetamide |

InChI |

InChI=1S/C10H10I2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |

InChI Key |

XWOUHZSTRJAXAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CI)NC(=O)CI |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetamide, N,N’-1,2-phenylenebis(2-iodo-) typically involves the reaction of 1,2-phenylenediamine with iodoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Acetamide, N,N’-1,2-phenylenebis(2-iodo-) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodine atoms to form the corresponding amine derivatives.

Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Acetamide, N,N’-1,2-phenylenebis(2-iodo-) has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-1,2-phenylenebis(2-iodo-) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-iodo-N-[2-[(2-iodoacetyl)amino]phenyl]acetamide

- CAS No.: 64381-85-7

- Molecular Formula : C₁₀H₁₀N₂O₂I₂

- Molecular Weight : 444.0066 g/mol .

Structural Features :

This compound consists of a 1,2-phenylenediamine core substituted with two 2-iodoacetamide groups. The iodine atoms introduce significant steric bulk and polarizability, influencing reactivity and intermolecular interactions.

Comparison with Similar Compounds

Halogen-Substituted Acetamides

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Acetamide, N,N'-1,2-phenylenebis(2-iodo-) | 64381-85-7 | C₁₀H₁₀N₂O₂I₂ | 444.0066 | Iodo (2×) |

| N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide] | - | C₂₂H₁₈Cl₂N₂O₂ | 437.3 | Chloromethyl (2×) |

| Acetamide,N,N'-1,2-phenylenebis[2,2,2-trifluoro- | 14818-62-3 | C₁₀H₆F₆N₂O₂ | 316.17 | Trifluoromethyl (2×) |

| Alachlor (pesticide analog) | 15972-60-8 | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, methoxymethyl |

Key Observations :

- Electronic Effects : Iodo substituents are less electronegative than chloro or fluoro but more polarizable, enhancing van der Waals interactions .

- Biological Relevance : Chloro-substituted analogs (e.g., alachlor) are widely used as herbicides, while iodo derivatives are less common in agrochemicals, likely due to cost and stability concerns .

Structural Analogs with Ether Linkages

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Acetamide, N,N'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis- | 67499-49-4 | C₁₈H₂₀N₂O₄ | 328.36 | Ethylene glycol ether backbone |

| N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide | 893769-00-1 | C₁₈H₂₀N₂O₄ | 328.36 | Flexible ether linkages |

Key Observations :

- Flexibility vs. Rigidity : The ethylene glycol backbone in 67499-49-4 introduces conformational flexibility, contrasting with the rigid phenylenediamine core of the iodo compound. This flexibility may enhance solubility in polar solvents .

- Functional Group Diversity : Ether-linked analogs lack halogens but retain acetamide groups, making them suitable for hydrogen-bonding applications in supramolecular chemistry .

Trifluoro and Nitro Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Acetamide,N,N'-1,2-phenylenebis[2,2,2-trifluoro- | 14818-62-3 | C₁₀H₆F₆N₂O₂ | 316.17 | Trifluoromethyl (2×) |

| Acetamide, N,N'-[1,2-ethanediylbis[oxy(2-nitro-4,1-phenylene)]]bis- | 67499-47-2 | C₁₈H₁₈N₄O₈ | 418.36 | Nitro (2×) |

Key Observations :

- Electron-Withdrawing Effects : Trifluoro and nitro groups strongly withdraw electrons, reducing the basicity of adjacent amide groups compared to iodo substituents .

- Applications : Nitro derivatives are often intermediates in explosives or dyes, whereas iodo compounds may serve as heavy-atom reagents in crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.